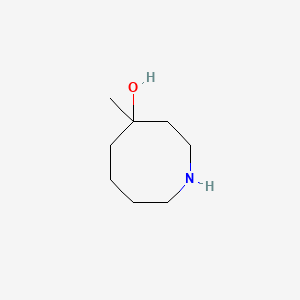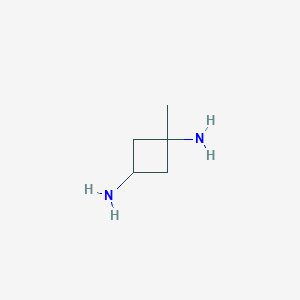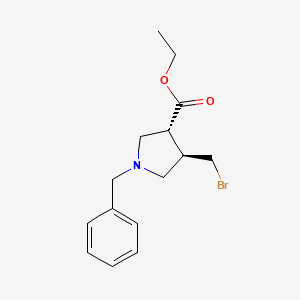
2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a chemical compound with the molecular formula C12H22N2O4. It is known for its applications in proteomics research and is often used as a reagent in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid typically involves a multi-step reaction process. One common synthetic route includes the use of diisopropylethylamine and acetonitrile under heating conditions, followed by treatment with aqueous sodium hydroxide and methanol . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for synthesizing other complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. It acts as a semi-flexible linker in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and optimizing drug-like properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid include 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid and 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. These compounds also serve as semi-flexible linkers in proteomics research but differ in their molecular structures and specific applications .
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
2-[4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)8-14-10-4-6-15(7-5-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
XFSYLHFBOZFLFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1CCN(CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















